molecular formula C19H18O3 B8518545 4-Hydroxy-3-(1-phenylbutyl)-2H-1-benzopyran-2-one CAS No. 15074-24-5

4-Hydroxy-3-(1-phenylbutyl)-2H-1-benzopyran-2-one

Cat. No.: B8518545
CAS No.: 15074-24-5
M. Wt: 294.3 g/mol
InChI Key: VEBNLAJYXDESLD-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(1-phenylbutyl)-2H-1-benzopyran-2-one is a useful research compound. Its molecular formula is C19H18O3 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

15074-24-5

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

4-hydroxy-3-(1-phenylbutyl)chromen-2-one

InChI

InChI=1S/C19H18O3/c1-2-8-14(13-9-4-3-5-10-13)17-18(20)15-11-6-7-12-16(15)22-19(17)21/h3-7,9-12,14,20H,2,8H2,1H3

InChI Key

VEBNLAJYXDESLD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 792 mg of 4-hydroxycoumarin and 809 mg of 1-phenyl- 1 -butanol of Preparation 12 in 25 mL of dioxane under an argon atmosphere is added 2.6 mL of boron trifluoride etherate. The resulting yellow solution is left to stir at room temperature overnight. The volatiles are removed under reduced pressure and the residue is partioned between diethyl ether and 1N sodium hydroxide. The basic aqueous phase is washed with diethyl ether, acidified to pH=1 with 6N hydrochloric acid. The resulting precipitant is repeatedly extracted with dichloromethane (methanol-chloroform co-solvents). The combined dichloromethane extracts are washed once with dilute sodium bicarbonate to remove most of the unreacted 4-hydroxycoumarin, then brine, dried (magnesium sulfate), and finally concentrated under reduced pressure. The residue is adsorbed onto silica and flash column chromatographed with 40% to 50% ethyl acetate in hexane to yield 183 mg of the title product as white crystals.
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
809 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

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